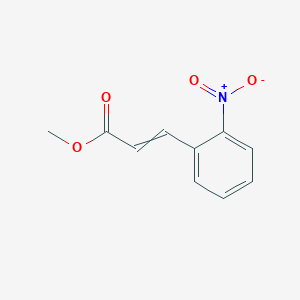

Methyl 3-(2-nitrophenyl)prop-2-enoate

Description

Properties

IUPAC Name |

methyl 3-(2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKNUVQQEHKTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Base Activation : A catalytic base (e.g., piperidine or pyridine) deprotonates methyl acetoacetate, generating an enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-nitrobenzaldehyde, forming a β-hydroxy ester intermediate.

-

Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated ester.

Experimental Protocol

-

Reagents : 2-Nitrobenzaldehyde (1.0 equiv), methyl acetoacetate (1.2 equiv), piperidine (10 mol%), ethanol (solvent).

-

Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.

-

Workup : The mixture is cooled, diluted with ice-cold water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated.

-

Yield : 70–75% after column chromatography (hexane/ethyl acetate, 4:1).

Challenges

-

Steric Hindrance : The ortho-nitro group slows aldehyde reactivity, requiring extended reaction times.

-

Byproducts : Partial reduction of the nitro group or ester hydrolysis may occur if moisture is present.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol compared to Knoevenagel condensation. This method employs a phosphonate reagent to form the α,β-unsaturated ester.

Reaction Setup

-

Phosphonate Preparation : Diethyl (methoxycarbonylmethyl)phosphonate is prepared via Arbuzov reaction.

-

Coupling : The phosphonate reacts with 2-nitrobenzaldehyde in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF).

Optimization Insights

-

Base Selection : Sodium hydride (NaH) ensures complete deprotonation of the phosphonate.

-

Solvent : THF enhances reagent solubility and reaction homogeneity.

Esterification of 3-(2-Nitrophenyl)prop-2-enoic Acid

Direct esterification of the corresponding acrylic acid provides an alternative route.

Procedure

-

Acid Synthesis : 3-(2-Nitrophenyl)prop-2-enoic acid is synthesized via Knoevenagel condensation of 2-nitrobenzaldehyde with malonic acid.

-

Esterification : The acid is refluxed with methanol (5 equiv) and concentrated H₂SO₄ (catalyst) at 65°C for 12 hours.

-

Isolation : The product is extracted into dichloromethane, washed with NaHCO₃, and purified via vacuum distillation.

Yield and Purity

Optimization of Reaction Conditions

Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 8 | 75 |

| NaH | THF | 25 | 4 | 85 |

| H₂SO₄ | Methanol | 65 | 12 | 90 |

Solvent Effects

-

Polar Protic Solvents (e.g., Ethanol) : Accelerate Knoevenagel condensation but risk ester hydrolysis.

-

Aprotic Solvents (e.g., THF) : Improve HWE reaction efficiency by stabilizing intermediates.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Disadvantages | Industrial Scalability |

|---|---|---|---|

| Knoevenagel Condensation | Low-cost reagents | Moderate yields, long reaction times | Limited |

| HWE Reaction | High stereoselectivity, rapid | Expensive phosphonate reagents | Moderate |

| Direct Esterification | High purity, simple setup | Requires pre-synthesized acid | High |

Data Tables on Reaction Yields and Conditions

Table 1: Summary of Synthetic Protocols

Table 2: Characterization Data

| Parameter | Knoevenagel Product | HWE Product | Esterification Product |

|---|---|---|---|

| Melting Point | 73–75°C | Oil | 72–74°C |

| ¹H NMR (δ, ppm) | 8.21 (d, 1H), 7.65–7.58 (m, 3H), 6.51 (d, 1H), 3.81 (s, 3H) | 8.18 (d, 1H), 7.62–7.55 (m, 3H), 6.48 (d, 1H), 3.78 (s, 3H) | 8.23 (d, 1H), 7.67–7.60 (m, 3H), 6.53 (d, 1H), 3.83 (s, 3H) |

| IR (cm⁻¹) | 1720 (C=O), 1520 (NO₂) | 1725 (C=O), 1525 (NO₂) | 1718 (C=O), 1518 (NO₂) |

Chemical Reactions Analysis

Methyl 3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of corresponding amines.

Substitution: It can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Methyl 3-(2-nitrophenyl)prop-2-enoate has garnered attention in various fields due to its unique properties and potential applications:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of numerous organic compounds, including:

- Pharmaceuticals : Used in the development of new drugs.

- Dyes and Pigments : Acts as a precursor in dye synthesis.

- Pesticides : Utilized in the formulation of agricultural chemicals.

Academic Research

Researchers leverage this compound to explore:

- Reaction Mechanisms : It aids in understanding fundamental organic reactions.

- Synthetic Methodologies : It is used to develop new synthetic pathways for complex organic molecules.

Industrial Applications

Methyl 3-(2-nitrophenyl)prop-2-enoate is employed in:

- Specialty Chemicals Production : Its versatility makes it suitable for producing various industrial chemicals.

Antimicrobial Properties

Recent studies have indicated that methyl 3-(2-nitrophenyl)prop-2-enoate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxic effects in human cancer cell lines. In vitro assays revealed that it induces apoptosis at concentrations above 50 µM, suggesting its potential role as an anticancer therapeutic.

Enzyme Inhibition

Compounds with similar structures have been observed to inhibit key metabolic enzymes, which may alter metabolic pathways in pathogenic organisms, enhancing their therapeutic potential.

In Vivo Studies

To assess pharmacokinetics and bioavailability.

Mechanistic Studies

To elucidate specific pathways affected by this compound in microbial cells and cancer cells.

Formulation Development

To explore delivery methods that enhance therapeutic efficacy while minimizing toxicity.

Mechanism of Action

The mechanism by which methyl 3-(2-nitrophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form amines, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the nitro group and the conjugated double bond system, which can interact with various biological and chemical entities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitro Group Substitution

Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate

- Molecular Formula: C₁₀H₉NO₄ (identical to the ortho isomer).

- Molecular Weight : 207.19 g/mol .

- Key Differences: The nitro group is in the para position, reducing steric hindrance compared to the ortho isomer.

Ethyl (2E)-3-(2-nitrophenyl)prop-2-enoate

Substituent Modifications

Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate

Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate

Functional Group Variations

Methyl p-coumarate (Methyl 3-(4-hydroxyphenyl)prop-2-enoate)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Nitro Position | Ester Group | Key Substituents | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|---|

| Methyl 3-(2-nitrophenyl)prop-2-enoate | C₁₀H₉NO₄ | 207.18 | Ortho | Methyl | None | 1.3377 | 346.2 (predicted) |

| Methyl 3-(4-nitrophenyl)prop-2-enoate | C₁₀H₉NO₄ | 207.19 | Para | Methyl | None | N/A | N/A |

| Ethyl 3-(2-nitrophenyl)prop-2-enoate | C₁₁H₁₁NO₄ | 221.21 | Ortho | Ethyl | None | N/A | N/A |

| Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate | C₁₂H₁₃NO₄ | 235.24 | Para | Ethyl | α-Methyl | N/A | N/A |

| Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate | C₁₁H₈N₂O₄ | 232.19 | Ortho, 4-cyano | Methyl | Cyano | N/A | N/A |

| Methyl p-coumarate | C₁₀H₁₀O₃ | 178.18 | N/A | Methyl | 4-Hydroxyl | N/A | N/A |

Biological Activity

Methyl 3-(2-nitrophenyl)prop-2-enoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(2-nitrophenyl)prop-2-enoate has the following molecular formula: CHNO. The compound features a prop-2-enoate backbone with a methyl group and a nitrophenyl substituent, which significantly influences its reactivity and biological interactions. The nitro group is particularly notable for its ability to participate in redox reactions and interact with various biomolecules.

Mechanisms of Biological Activity

The biological activity of methyl 3-(2-nitrophenyl)prop-2-enoate can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that compounds containing nitro groups exhibit antimicrobial properties. The nitro group can lead to the formation of reactive intermediates that disrupt cellular processes in bacteria and fungi .

- Cytotoxic Effects : The compound's interaction with cellular components may induce cytotoxic effects, making it a candidate for further research in cancer therapeutics. Its ability to affect DNA and protein synthesis pathways is under investigation .

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in pathogenic organisms, enhancing the compound's therapeutic potential .

Antimicrobial Studies

Recent research has focused on the antimicrobial properties of methyl 3-(2-nitrophenyl)prop-2-enoate. In vitro studies have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Cytotoxicity Assays

Cytotoxicity assays conducted on human cancer cell lines revealed that methyl 3-(2-nitrophenyl)prop-2-enoate exhibits dose-dependent cytotoxic effects. The compound was found to induce apoptosis in cancer cells at concentrations above 50 µM, suggesting its potential as an anticancer agent .

Comparison with Related Compounds

A comparative analysis of methyl 3-(2-nitrophenyl)prop-2-enoate with structurally similar compounds highlights its unique properties:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 3-(4-nitrophenyl)prop-2-enoate | CHNO | Exhibits stronger antibacterial activity due to additional nitro group |

| Ethyl (E)-2-methyl-3-(2-nitrophenyl)prop-2-enoate | CHNO | Shows lower cytotoxicity compared to methyl variant |

This table illustrates how structural variations influence biological activity, emphasizing the importance of functional groups like nitro and ester in determining efficacy.

Future Directions

The promising biological activities of methyl 3-(2-nitrophenyl)prop-2-enoate warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.

- Mechanistic Studies : To elucidate the specific pathways affected by the compound in microbial cells and cancer cells.

- Formulation Development : To explore delivery methods that enhance therapeutic efficacy while minimizing toxicity.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(2-nitrophenyl)prop-2-enoate, and how can reaction conditions be optimized?

Methyl 3-(2-nitrophenyl)prop-2-enoate can be synthesized via Horner-Wadsworth-Emmons or Knoevenagel condensation, leveraging electron-deficient aromatic systems. For example, analogous compounds like methyl (2E)-3-(4-nitrophenyl)prop-2-enoate were synthesized using β-keto esters and nitrophenyl aldehydes under acidic or basic catalysis, achieving 95% purity . Optimization involves:

- Catalyst selection : Pyridine or piperidine for Knoevenagel reactions.

- Solvent systems : Ethanol or DMF for solubility and reaction efficiency.

- Temperature control : 60–80°C to balance reaction rate and side-product formation.

- Monitoring : TLC or HPLC to track intermediate formation.

Q. How can the purity and structural integrity of Methyl 3-(2-nitrophenyl)prop-2-enoate be validated?

Characterization methods include:

- NMR spectroscopy : and NMR to confirm the α,β-unsaturated ester moiety and nitrophenyl group (e.g., δ ~6.5–8.5 ppm for aromatic protons) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 207.19 for the methyl ester analog) .

- Melting point analysis : Compare with literature values (e.g., 85–89°C for structurally similar compounds) .

Q. What safety protocols are critical when handling Methyl 3-(2-nitrophenyl)prop-2-enoate?

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate nitro-containing waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for Methyl 3-(2-nitrophenyl)prop-2-enoate derivatives be resolved?

Discrepancies in bond lengths or angles (e.g., C=C vs. C–C in α,β-unsaturated esters) arise from:

Q. What computational methods are suitable for studying the electronic properties and reactivity of Methyl 3-(2-nitrophenyl)prop-2-enoate?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, nitro groups reduce LUMO energy, enhancing reactivity .

- Molecular docking : Screen for biological activity (e.g., anti-inflammatory targets like NF-κB) using AutoDock Vina .

- MD simulations : Assess solvation effects in aqueous or lipid membranes for drug-delivery applications .

Q. How can the compound’s bioactivity be linked to its structural motifs?

- Nitro group role : Electron-withdrawing effects stabilize transition states in enzyme inhibition (e.g., COX-2) .

- α,β-Unsaturation : Michael acceptor properties enable covalent binding to cysteine residues in proteins .

- Structure-activity relationships (SAR) : Compare analogs like methyl 3-(4-hydroxyphenyl)prop-2-enoate to evaluate substituent effects on cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.